molecular formula C28H25N3O3S B2940837 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide CAS No. 872208-82-7

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B2940837
CAS No.: 872208-82-7
M. Wt: 483.59
InChI Key: DRICHMVWTYTLQX-UHFFFAOYSA-N
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Description

This compound (CAS: 872208-86-1) features a chromeno[2,3-d]pyrimidine core substituted with a 4-ethoxyphenyl group at position 2, a methyl group at position 7, and a sulfanyl-linked N-phenylacetamide moiety at position 4 . Its molecular weight is 497.6 g/mol, with a calculated XLogP3 of 6.5, indicating moderate lipophilicity . The topological polar surface area (TPSA) of 98.6 Ų suggests moderate solubility in polar solvents, while the presence of a sulfanyl bridge and ethoxy group may enhance interactions with biological targets, such as enzymes or receptors . The compound is categorized as a pharmaceutical intermediate, aligning with analogs used in drug discovery .

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-12-10-19(11-13-22)26-30-27-23(16-20-15-18(2)9-14-24(20)34-27)28(31-26)35-17-25(32)29-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRICHMVWTYTLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-D]pyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using ethoxybenzene derivatives and suitable catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via nucleophilic substitution reactions, typically using thiol reagents.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride or similar reagents to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide, also known as CAS No. 895646-34-1, is a complex organic compound featuring chromeno, pyrimidin, and acetamide moieties. It is studied in medicinal chemistry and biology for its potential as a therapeutic agent, particularly regarding enzyme inhibition and receptor binding.

Synthesis
The synthesis of 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. A common route includes:

  • Formation of the chromeno[2,3-d]pyrimidin core through cyclization of starting materials under acidic or basic conditions.
  • Introduction of the 4-ethoxyphenyl group through electrophilic aromatic substitution reactions.
  • Attachment of the sulfanyl group.
  • Formation of the N,N-diethylacetamide moiety through acylation reactions using diethylamine and acetic anhydride.

Industrial production methods may use similar synthetic routes optimized for large-scale production, including continuous flow reactors, high-throughput screening for reaction conditions, and catalysts to improve yield and selectivity.

Potential Reactions
2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide can undergo several chemical reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The chromeno[2,3-d]pyrimidin core can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions using reagents like halogens, alkylating agents, and nucleophiles.

Applications in Scientific Research

  • Medicinal Chemistry: This compound is investigated as a potential therapeutic agent because of its unique structure and biological activity.
  • Biology: It is used in studies related to enzyme inhibition and receptor binding. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function, though the specific pathways and targets depend on the biological context and require further research.

Comparison to Similar Compounds
Similar compounds include:

  • 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide
  • 2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethylacetamide

Mechanism of Action

The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromeno[2,3-d]pyrimidine Cores

a. 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6)

  • Key Differences : The ethoxy group is at position 9 instead of 7, and the acetamide is linked to a 4-methylphenyl group rather than phenyl.
  • Implications : The positional shift of the ethoxy group may alter steric interactions in binding pockets, while the 4-methylphenyl substituent could enhance lipophilicity (XLogP3 ~6.8, estimated) compared to the parent compound .

b. 2-[[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide (CAS: 872208-86-1)

  • Key Differences : The acetamide is linked to a 3-methylphenyl group instead of phenyl.
Pyrimidine-Based Analogues with Divergent Substitutions

a. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Pyrimidine core with fluoro-phenyl, formyl, isopropyl, and methanesulfonamide groups.
  • Comparison: The methanesulfonamide group increases polarity (TPSA ~110 Ų), while the isopropyl substituent enhances steric bulk, likely reducing membrane permeability compared to the chromeno[2,3-d]pyrimidine derivatives .

b. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Structure : Bromo and morpholinyl groups on pyrimidine, with a trimethylbenzenesulfonamide tail.
  • Implications : The bromo substituent’s electron-withdrawing effect may stabilize the molecule but reduce reactivity. The morpholine ring improves aqueous solubility (TPSA ~120 Ų), contrasting with the ethoxy group’s moderate hydrophobicity in the parent compound .
Stereochemical and Functional Group Variations

a. (R)- and (S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Structure: Complex stereochemistry with phenoxyacetamide and tetrahydropyrimidinyl groups.
  • Comparison: Stereochemical diversity (R/S configurations) highlights the critical role of spatial arrangement in biological activity, a factor less explored in the planar chromeno[2,3-d]pyrimidine derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target Compound (872208-86-1) Chromeno[2,3-d]pyrimidine 4-Ethoxyphenyl, 7-methyl, N-phenylacetamide 497.6 6.5 98.6
866348-83-6 Chromeno[2,3-d]pyrimidine 9-Ethoxy, 2-phenyl, N-(4-methylphenyl)acetamide ~497.6* ~6.8* ~95*
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine 4-Fluoro-phenyl, isopropyl, methanesulfonamide ~450* ~5.2* ~110*
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine Bromo, morpholinyl, trimethylbenzenesulfonamide ~600* ~7.0* ~120*

*Estimated values based on structural similarity.

Biological Activity

The compound 2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The compound features a unique combination of chromeno, pyrimidin, and acetamide moieties. Its molecular formula is C28H25N3O3SC_{28}H_{25}N_3O_3S, with a molecular weight of 475.6 g/mol. The structural formula is represented as follows:

\text{2 2 4 Ethoxyphenyl 7 methyl 5H chromeno 2 3 D pyrimidin 4 YL sulfanyl}-N-phenylacetamide}

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Chromeno[2,3-d]pyrimidin Core : Cyclization of appropriate starting materials.
  • Introduction of the 4-Ethoxyphenyl Group : Achieved through electrophilic aromatic substitution.
  • Attachment of the Sulfanyl Group : This step involves the use of sulfide reagents.
  • Formation of the N-phenylacetamide Moiety : Acylation reactions using phenylacetic acid derivatives.

Anticancer Activity

Research indicates that derivatives similar to This compound exhibit potent anticancer properties. For instance, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

CompoundCell LineIC50 (μM)
ImatinibPC340
Compound 2bPC352
Compound 2cMCF-7100

These findings suggest that modifications to the acetamide structure can enhance anticancer efficacy, potentially positioning this compound as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit key signaling pathways involved in cancer progression or modulate receptor activity, although detailed pathways remain subjects of ongoing research.

Anticonvulsant Activity

Preliminary studies suggest that related acetamide derivatives exhibit anticonvulsant properties. For example, compounds designed as analogs to phenylacetamides have shown protective effects in animal models of epilepsy through maximal electroshock (MES) tests .

Analgesic Activity

Some derivatives have also been evaluated for analgesic effects using models like Eddy’s hot plate test. Compounds derived from similar structures have demonstrated significant analgesic activity compared to conventional drugs like Diclofenac .

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